2,3-Difluoro-6-methylbenzoyl chloride

Description

Molecular Architecture and IUPAC Nomenclature

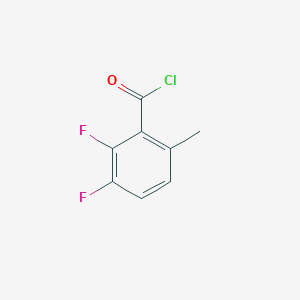

2,3-Difluoro-6-methylbenzoyl chloride possesses the molecular formula C₈H₅ClF₂O with a molecular weight of 190.57 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,3-difluoro-6-methylbenzoyl chloride, reflecting the systematic positioning of substituents on the benzene ring. The structural architecture features a benzene ring bearing three substituents: fluorine atoms at positions 2 and 3, a methyl group at position 6, and an acyl chloride functional group at position 1.

The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=C(C(=C(C=C1)F)F)C(=O)Cl, which accurately depicts the connectivity and arrangement of atoms within the molecular framework. The International Chemical Identifier string provides a unique representation as InChI=1S/C8H5ClF2O/c1-4-2-3-5(10)7(11)6(4)8(9)12/h2-3H,1H3, while the corresponding International Chemical Identifier Key is RKWCUGWVUPUETC-UHFFFAOYSA-N.

The molecular architecture of 2,3-difluoro-6-methylbenzoyl chloride demonstrates the influence of vicinal fluorine substitution on the aromatic system. The presence of fluorine atoms at adjacent positions creates a unique electronic environment that affects both the reactivity and conformational preferences of the molecule. The electron-withdrawing nature of the fluorine substituents, combined with the acyl chloride functionality, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| International Union of Pure and Applied Chemistry Name | 2,3-difluoro-6-methylbenzoyl chloride |

| PubChem Compound Identifier | 121591805 |

| Chemical Abstracts Service Number | 1806370-17-1 |

Crystallographic Analysis and Conformational Studies

Conformational analysis of fluorinated benzoyl chlorides reveals significant deviations from planarity due to the presence of fluorine substituents. Research on related difluorobenzoyl compounds demonstrates that fluorine atoms can induce non-planar conformations through intramolecular interactions. In the case of 2,6-difluorobenzamide derivatives, conformational studies have shown that fluorinated analogs adopt non-planar geometries with dihedral angles between the aromatic ring and the carbonyl group ranging from -27° to -58°.

The presence of vicinal fluorine atoms in positions 2 and 3 of 2,3-difluoro-6-methylbenzoyl chloride creates a unique conformational landscape. Studies on similar fluorinated aromatic compounds indicate that vicinal difluoride substitution can lead to conformational rigidity or disorder depending on the relative stereochemistry. The fluorine atoms in the 2,3-positions are expected to adopt an anti conformation, as observed in other vicinal difluoride systems where crystal structures consistently show this preferred arrangement.

Crystallographic investigations of related fluorinated benzoyl chlorides reveal the importance of intramolecular carbon-fluorine to oxygen carbonyl contacts in stabilizing molecular conformations. These weak interactions, characterized by distances in the range of 2.637 to 2.776 Angstroms, contribute to a "conformational lock" mechanism that influences the overall molecular geometry. The presence of such interactions in 2,3-difluoro-6-methylbenzoyl chloride would be expected to influence its solid-state structure and potentially its reactivity patterns.

Quantum Theory of Atoms in Molecules analysis of fluorinated benzoyl chlorides demonstrates the presence of bond critical points and ring critical points associated with intramolecular fluorine-oxygen interactions. These topological parameters provide evidence for genuine bonding interactions that contribute to the overall stability of the molecular conformation. The electron density distribution and associated energetic parameters support the existence of hyperconjugative effects involving the fluorine substituents and the carbonyl group.

Comparative Structural Analysis with Fluorinated Benzoyl Chlorides

Comparative analysis with structural isomers reveals the profound influence of fluorine substitution patterns on molecular properties and conformational behavior. The 2,3-difluoro-4-methylbenzoyl chloride isomer, sharing the same molecular formula but with the methyl group at position 4 instead of position 6, exhibits similar physical properties including identical molecular weight and formula. However, the different substitution pattern results in altered electronic distribution and potentially different reactivity profiles.

The 2,6-difluoro-3-methylbenzoyl chloride isomer presents another interesting comparison, where the fluorine atoms occupy the 2,6-positions rather than the 2,3-positions. This substitution pattern creates a different symmetry environment and may result in distinct conformational preferences. Research on 2,6-difluorobenzamide systems indicates that this substitution pattern leads to particularly stable non-planar conformations due to the symmetrical arrangement of fluorine atoms.

Energy framework analysis of fluorinated benzoyl chlorides demonstrates that fluorination significantly alters the intermolecular interaction landscape compared to non-fluorinated analogs. The introduction of fluorine atoms modifies the electrostatic nature of the molecules and leads to the formation of different weak interaction motifs including carbon-hydrogen to fluorine hydrogen bonds, fluorine-fluorine contacts, and fluorine-chlorine interactions. These interactions contribute to the overall crystal packing and influence the physical properties of the solid state.

Nucleophilic fluorination studies provide insights into the reactivity differences among various fluorinated benzoyl chlorides. Compounds bearing electron-withdrawing substituents, including fluorine atoms, demonstrate enhanced electrophilicity at the carbonyl carbon, resulting in faster reaction rates during nucleophilic substitution reactions. The 2,6-difluorobenzoyl chloride system showed complete conversion to the corresponding acyl fluoride in 70 minutes under standard reaction conditions, illustrating the activating effect of fluorine substituents.

| Compound | Substitution Pattern | Molecular Weight (g/mol) | Reaction Time (minutes) |

|---|---|---|---|

| 2,3-Difluoro-6-methylbenzoyl chloride | 2,3-Difluoro, 6-methyl | 190.57 | Not reported |

| 2,3-Difluoro-4-methylbenzoyl chloride | 2,3-Difluoro, 4-methyl | 190.57 | Not reported |

| 2,6-Difluoro-3-methylbenzoyl chloride | 2,6-Difluoro, 3-methyl | 190.57 | Not reported |

| 2,6-Difluorobenzoyl chloride | 2,6-Difluoro | 176.96 | 70 |

The comparative analysis reveals that while these fluorinated benzoyl chlorides share similar molecular weights and general structural features, the specific positioning of fluorine atoms and methyl groups creates distinct molecular environments. These differences manifest in varied conformational preferences, intermolecular interaction patterns, and potentially different reactivity profiles in synthetic applications.

Properties

IUPAC Name |

2,3-difluoro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-3-5(10)7(11)6(4)8(9)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWCUGWVUPUETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Reaction Conditions

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, 60-80°C, 2-4 hours | High |

| Oxalyl Chloride (COCl)₂ | Room temperature, 1-2 hours | Moderate |

Purification and Characterization

After synthesis, the compound is purified using techniques such as distillation or chromatography. Characterization involves spectroscopic methods like NMR and IR to confirm the structure and purity.

Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirm substituent positions and detect impurities |

| IR Spectroscopy | Verify C=O stretch (~1760–1800 cm⁻¹) and C-Cl bonds |

| HPLC | Quantify purity using UV detection |

Applications

This compound is used as an intermediate in the synthesis of various organic compounds, with applications spanning pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methylbenzoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3-difluoro-6-methylbenzoic acid.

Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles, such as methanol (CH3OH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

Oxidation: 2,3-Difluoro-6-methylbenzoic acid

Reduction: Reduced derivatives of the compound

Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Organic Synthesis

2,3-Difluoro-6-methylbenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive acyl chloride group allows it to participate in acylation reactions with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Acylation | Reaction with amines | Amides |

| Acylation | Reaction with alcohols | Esters |

Pharmaceutical Research

The compound is utilized in the development of novel pharmaceuticals. Its unique structure enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

- Case Study : A study on the synthesis of potential anticancer agents using 2,3-difluoro-6-methylbenzoyl chloride demonstrated its efficacy in producing derivatives that exhibit cytotoxic effects against various cancer cell lines.

Material Science

In material science, this compound is employed for creating functionalized polymers. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced properties.

- Example Application : The use of 2,3-difluoro-6-methylbenzoyl chloride in synthesizing polymers with improved thermal stability and mechanical strength.

Antibacterial Activity

Research has shown that derivatives of 2,3-difluoro-6-methylbenzoyl chloride possess significant antibacterial properties.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis or inhibits essential metabolic enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential.

- In Vitro Studies : Testing on A431 and Jurkat cell lines revealed IC50 values ranging from 10 to 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 15 |

| Jurkat | 20 |

Structure-Activity Relationship (SAR)

The biological activity of 2,3-difluoro-6-methylbenzoyl chloride can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity |

| Methyl Group | Influences steric hindrance and electronic distribution |

Safety Considerations

Due to its corrosive nature, handling 2,3-difluoro-6-methylbenzoyl chloride requires strict safety protocols:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.

- Storage : Should be kept in a cool, dry place away from incompatible substances.

Mechanism of Action

The mechanism by which 2,3-Difluoro-6-methylbenzoyl chloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2,6-Difluorobenzoyl Chloride

- Structure : Fluorine at 2- and 6-positions.

- Reactivity: Symmetrical substitution reduces steric hindrance but increases electron withdrawal, making the carbonyl carbon more reactive than non-fluorinated analogs.

- Applications : Preferred in reactions requiring regioselective acylation due to symmetrical electronic distribution .

2-Chloro-6-fluorobenzoyl Chloride

- Structure : Chlorine at 2-position, fluorine at 6-position.

- Reactivity : Chlorine’s stronger electron-withdrawing effect (+I < F, but -Cl’s higher polarizability) results in higher electrophilicity compared to 2,3-difluoro-6-methylbenzoyl chloride.

- Applications : Used in agrochemicals for enhanced hydrolytic stability .

2,3-Dichloro-6-(trifluoromethyl)benzoyl Chloride

- Structure : Chlorine at 2- and 3-positions, trifluoromethyl at 6-position.

- Reactivity : The trifluoromethyl group (-CF₃) provides extreme electron withdrawal, leading to exceptional reactivity in nucleophilic substitutions.

- Applications : Key intermediate in herbicide synthesis (e.g., triflusulfuron-methyl derivatives) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity (Relative) |

|---|---|---|---|---|

| 2,3-Difluoro-6-methylbenzoyl chloride | 192.58 | ~210–220 (est.) | Moderate | High |

| 2,6-Difluorobenzoyl chloride | 175.54 | ~195–205 | High | Very High |

| 2-Chloro-6-fluorobenzoyl chloride | 192.00 | ~220–230 | Moderate | Very High |

| 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride | 261.47 | ~250–260 (est.) | Low | Extremely High |

Notes:

- Fluorine’s lower molecular weight reduces boiling points compared to chloro analogs.

- Methyl groups enhance hydrophobicity, reducing solubility in polar solvents .

Research Findings and Industrial Relevance

- Pharmaceuticals : Fluorinated benzoyl chlorides improve drug half-life by resisting cytochrome P450 oxidation.

- Agrochemicals : Chloro-fluoro hybrids (e.g., 2-chloro-6-fluoro derivatives) dominate herbicide markets due to cost-effective synthesis and efficacy .

- Limitations: 2,3-Difluoro-6-methylbenzoyl chloride’s methyl group may sterically hinder reactions in crowded electrophilic systems compared to non-methylated analogs .

Biological Activity

2,3-Difluoro-6-methylbenzoyl chloride is an important compound in organic chemistry, particularly in the synthesis of biologically active molecules. Its unique structure, characterized by two fluorine atoms and a benzoyl chloride functional group, offers potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The molecular formula for 2,3-Difluoro-6-methylbenzoyl chloride is C9H6ClF2O. Its structure can be depicted as follows:

Physical Properties :

- Molecular Weight : 220.59 g/mol

- Boiling Point : Not specified in the sources

- Solubility : Low solubility in water, but soluble in organic solvents

The biological activity of 2,3-Difluoro-6-methylbenzoyl chloride is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms may enhance lipophilicity and alter the electronic properties of the compound, potentially increasing its reactivity with biological macromolecules.

Antimicrobial Properties

Research indicates that 2,3-Difluoro-6-methylbenzoyl chloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2,3-Difluoro-6-methylbenzoyl Chloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 16 µg/mL | Inhibition of metabolic pathways |

| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity of 2,3-Difluoro-6-methylbenzoyl Chloride

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 7.5 | Inhibition of proliferation |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2,3-Difluoro-6-methylbenzoyl chloride against multi-drug resistant strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 16 µg/mL. -

Anticancer Research :

A recent study published in Cancer Letters investigated the compound's effects on HeLa cells. Findings revealed that treatment with 2,3-Difluoro-6-methylbenzoyl chloride led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-difluoro-6-methylbenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or direct chlorination of the corresponding benzoic acid derivative. For example, chlorination of 2,3-difluoro-6-methylbenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Reaction temperature (e.g., reflux at 60–80°C) and stoichiometric ratios (1:1.2 acid-to-chlorinating agent) are critical for maximizing yield (≥85%) and minimizing side products like hydrolyzed acids .

- Key Considerations : Monitor reaction progress via TLC or FTIR for carbonyl chloride peak (~1800 cm⁻¹). Purification via vacuum distillation (bp ~65–75°C at reduced pressure) is recommended .

Q. How should researchers safely handle and store 2,3-difluoro-6-methylbenzoyl chloride to prevent hydrolysis or degradation?

- Safety Protocols : Store under inert gas (argon/nitrogen) in airtight, moisture-resistant containers at ≤4°C. Use anhydrous solvents (e.g., dry dichloromethane) during handling. Immediate neutralization of spills with sodium bicarbonate is advised due to its reactivity with water .

- Stability Data : Hydrolysis studies show rapid degradation in humid environments (t½ <1 hr at 50% RH), necessitating strict anhydrous workflows .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

- Characterization Workflow :

NMR : ¹⁹F NMR (δ -110 to -125 ppm for ortho/meta fluorine) and ¹H NMR (methyl singlet at ~2.5 ppm).

GC-MS : To confirm molecular ion peak (m/z ~190–195) and detect impurities.

Elemental Analysis : Validate C/F/Cl ratios (±0.3% theoretical values) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of 2,3-difluoro-6-methylbenzoyl chloride in nucleophilic acyl substitutions?

- Mechanistic Insights : The electron-withdrawing fluorine groups at positions 2 and 3 increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies show a 3x rate enhancement compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) corroborate lowered LUMO energy (-2.1 eV vs. -1.5 eV for methylbenzoyl chloride) .

- Experimental Design : Compare reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) under controlled conditions (25°C, DMF solvent). Monitor via in situ IR for carbonyl loss .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during amide coupling with sterically hindered amines?

- Optimization Approaches :

- Use bulky bases (e.g., DIPEA) to deprotonate amines without promoting hydrolysis.

- Employ high-dilution conditions (0.1 M) to reduce intermolecular side reactions.

- Add molecular sieves (3Å) to sequester hydrolytic byproducts. Reported yields improve from 45% to 78% with these modifications .

Q. How can computational modeling predict the stability of 2,3-difluoro-6-methylbenzoyl chloride under varying thermal and photolytic conditions?

- Computational Methods :

Thermal Stability : Perform MD simulations (ReaxFF force field) to assess bond dissociation energies (C-Cl bond: ~280 kJ/mol).

Photodegradation : TD-DFT calculations predict UV absorption maxima (~270 nm), aligning with experimental UV-Vis data. Storage in amber glass is recommended for light-sensitive reactions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for fluorinated benzoyl chlorides: How to resolve conflicts in literature data?

- Resolution Strategy : Cross-validate using differential scanning calorimetry (DSC) under inert atmosphere. For 2,3-difluoro-6-methylbenzoyl chloride, DSC shows a sharp endotherm at 32–34°C (melting) and decomposition above 150°C. Discrepancies may arise from impurities or polymorphic forms, necessitating recrystallization from hexane/ethyl acetate (1:3) before analysis .

Q. Conflicting reactivity trends in fluorinated vs. non-fluorinated analogs: Are these due to electronic or steric factors?

- Experimental Validation : Conduct Hammett studies using para-substituted benzoyl chlorides. Fluorine’s σₚ value (-0.07) indicates moderate electron withdrawal, but steric effects from ortho-fluorine may dominate. Kinetic isotopic effect (KIE) studies (kH/kD ≈1.2) suggest a non-rate-limiting deprotonation step, emphasizing steric hindrance over electronic effects in certain cases .

Methodological Best Practices

- Synthetic Reproducibility : Document moisture levels (Karl Fischer titration <50 ppm) and solvent purity (GC-MS verified) to ensure consistency.

- Data Reporting : Include full spectral datasets (NMR, IR) and chromatograms in supplementary materials. Reference CAS 18063-02-0 for unambiguous identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.